Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate
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Overview
Description
Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a hexahydrobenzo[b]phenanthroline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with methyl 2-mesityl-4,6-dioxocyclohexanecarboxylate and aromatic aldehydes. This reaction proceeds in ethanol with moderate stereoselectivity, resulting in a mixture of cis- and trans-isomers .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-mesityl-12-aryl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
- Methyl 12-aryl-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate
- Methyl 7-aryl(hetaryl, cyclohexenyl)-10,10-dimethyl-8-oxo-7,8,9,10,11,12-hexahydrobenzo[b][1,7]phenanthroline-9-carboxylate
Uniqueness
Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate is unique due to its specific structural features, including the benzoate ester and the hexahydrobenzo[b]phenanthroline core. These features confer distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 4-(11-oxo-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-12-yl)benzoate |
InChI |
InChI=1S/C24H20N2O3/c1-29-24(28)15-9-7-14(8-10-15)21-22-16-4-3-13-25-17(16)11-12-19(22)26-18-5-2-6-20(27)23(18)21/h3-4,7-13,21,26H,2,5-6H2,1H3 |
InChI Key |
VGKOCTXCVXOCNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
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